N-butylcarbamoyl chloride
Overview
Description
N-butylcarbamoyl chloride is an organic compound with the molecular formula C5H10ClNO. It is a derivative of carbamic acid and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of carbamates and ureas, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylcarbamoyl chloride can be synthesized through the reaction of N-butylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N-butylamine+Phosgene→N-butylcarbamoyl chloride+HCl
This reaction is usually carried out in an inert solvent such as toluene or dichloromethane at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of phosgene gas into a solution of N-butylamine. The process is carefully monitored to control the temperature and pressure, ensuring a high yield of the desired product. The use of automated systems and safety protocols is crucial due to the hazardous nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
N-butylcarbamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form N-butylcarbamic acid and hydrochloric acid.
Addition Reactions: It can react with compounds containing active hydrogen atoms, such as phenols, to form substituted carbamates.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form carbamates and ureas.
Water: Used in hydrolysis reactions.
Phenols: Used in addition reactions to form substituted carbamates.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Substituted Carbamates: Formed from the reaction with phenols.
Scientific Research Applications
N-butylcarbamoyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs, particularly those involving carbamate and urea linkages.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamate and urea linkages. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N-methylcarbamoyl chloride
- N-ethylcarbamoyl chloride
- N-propylcarbamoyl chloride
- N-isopropylcarbamoyl chloride
Uniqueness
N-butylcarbamoyl chloride is unique due to its specific alkyl chain length, which influences its reactivity and the properties of the resulting products. Compared to its shorter-chain analogs, this compound offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
N-butylcarbamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMTZADTMCGSBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558012 | |
Record name | Butylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41891-17-2 | |
Record name | Butylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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